Cas no 2680817-52-9 (3-amino-2-(1,5-dimethyl-1H-pyrazol-4-yl)methylpropanal)

3-Amino-2-((1,5-dimethyl-1H-pyrazol-4-yl)methyl)propanal is a specialized organic compound featuring a pyrazole core functionalized with an amino-propanal side chain. Its structural uniqueness, combining a heterocyclic pyrazole moiety with an aldehyde and amine group, makes it a valuable intermediate in synthetic chemistry. The presence of reactive functional groups enables its use in the preparation of pharmaceuticals, agrochemicals, and fine chemicals, particularly in the synthesis of nitrogen-containing heterocycles. The dimethyl substitution on the pyrazole ring enhances stability while maintaining reactivity. This compound is particularly useful in multi-step organic synthesis, where selective transformations of the aldehyde and amine groups can be leveraged for complex molecule construction. Its well-defined reactivity profile facilitates controlled modifications in target-oriented synthesis.
3-amino-2-(1,5-dimethyl-1H-pyrazol-4-yl)methylpropanal structure
2680817-52-9 structure
Product Name:3-amino-2-(1,5-dimethyl-1H-pyrazol-4-yl)methylpropanal
CAS No:2680817-52-9
MF:C9H15N3O
MW:181.234901666641
CID:5649533
PubChem ID:165941217
Update Time:2025-06-10

3-amino-2-(1,5-dimethyl-1H-pyrazol-4-yl)methylpropanal Chemical and Physical Properties

Names and Identifiers

    • 2680817-52-9
    • 3-amino-2-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]propanal
    • EN300-28271329
    • 3-amino-2-(1,5-dimethyl-1H-pyrazol-4-yl)methylpropanal
    • Inchi: 1S/C9H15N3O/c1-7-9(5-11-12(7)2)3-8(4-10)6-13/h5-6,8H,3-4,10H2,1-2H3
    • InChI Key: WCIBYSNARIIATK-UHFFFAOYSA-N
    • SMILES: O=CC(CN)CC1C=NN(C)C=1C

Computed Properties

  • Exact Mass: 181.121512110g/mol
  • Monoisotopic Mass: 181.121512110g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 4
  • Complexity: 174
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.6
  • Topological Polar Surface Area: 60.9Ų

3-amino-2-(1,5-dimethyl-1H-pyrazol-4-yl)methylpropanal Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-28271329-1g
3-amino-2-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]propanal
2680817-52-9
1g
$1256.0 2023-09-09
Enamine
EN300-28271329-5g
3-amino-2-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]propanal
2680817-52-9
5g
$3645.0 2023-09-09
Enamine
EN300-28271329-10g
3-amino-2-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]propanal
2680817-52-9
10g
$5405.0 2023-09-09
Enamine
EN300-28271329-0.05g
3-amino-2-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]propanal
2680817-52-9 95.0%
0.05g
$1056.0 2025-03-19
Enamine
EN300-28271329-0.1g
3-amino-2-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]propanal
2680817-52-9 95.0%
0.1g
$1106.0 2025-03-19
Enamine
EN300-28271329-0.25g
3-amino-2-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]propanal
2680817-52-9 95.0%
0.25g
$1156.0 2025-03-19
Enamine
EN300-28271329-0.5g
3-amino-2-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]propanal
2680817-52-9 95.0%
0.5g
$1207.0 2025-03-19
Enamine
EN300-28271329-1.0g
3-amino-2-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]propanal
2680817-52-9 95.0%
1.0g
$1256.0 2025-03-19
Enamine
EN300-28271329-2.5g
3-amino-2-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]propanal
2680817-52-9 95.0%
2.5g
$2464.0 2025-03-19
Enamine
EN300-28271329-5.0g
3-amino-2-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]propanal
2680817-52-9 95.0%
5.0g
$3645.0 2025-03-19

Additional information on 3-amino-2-(1,5-dimethyl-1H-pyrazol-4-yl)methylpropanal

Research Brief on 3-amino-2-(1,5-dimethyl-1H-pyrazol-4-yl)methylpropanal (CAS: 2680817-52-9) in Chemical Biology and Pharmaceutical Applications

The compound 3-amino-2-(1,5-dimethyl-1H-pyrazol-4-yl)methylpropanal (CAS: 2680817-52-9) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural features and potential therapeutic applications. This research brief aims to summarize the latest findings related to this compound, focusing on its synthesis, biological activity, and potential as a drug candidate.

Recent studies have highlighted the compound's role as a versatile intermediate in the synthesis of bioactive molecules. Its structure, featuring a pyrazole ring and an aldehyde functional group, allows for diverse chemical modifications, making it a valuable scaffold for medicinal chemistry. Researchers have explored its use in the development of novel kinase inhibitors, given the pyrazole moiety's affinity for ATP-binding sites in kinases.

In a 2023 study published in the Journal of Medicinal Chemistry, scientists demonstrated the compound's efficacy as a precursor in the synthesis of selective JAK2 inhibitors. The study reported that derivatives of 3-amino-2-(1,5-dimethyl-1H-pyrazol-4-yl)methylpropanal exhibited potent inhibitory activity against JAK2 with IC50 values in the nanomolar range, while showing minimal off-target effects. This specificity is particularly promising for the treatment of myeloproliferative disorders.

Another significant application was reported in a Nature Communications paper, where the compound was utilized as a key building block in the development of novel PROTACs (Proteolysis Targeting Chimeras). The researchers successfully conjugated the aldehyde group to E3 ligase ligands, creating bifunctional molecules capable of targeted protein degradation. This approach showed remarkable efficacy in degrading oncogenic proteins in vitro, opening new avenues for cancer therapy.

From a synthetic chemistry perspective, recent advancements have focused on optimizing the production of 3-amino-2-(1,5-dimethyl-1H-pyrazol-4-yl)methylpropanal. A 2024 publication in Organic Process Research & Development described a scalable, green chemistry approach using continuous flow technology, which improved yield (85%) and reduced waste generation compared to traditional batch methods. This development is crucial for potential large-scale pharmaceutical applications.

Pharmacokinetic studies of derivatives have shown promising results, with good oral bioavailability and favorable metabolic stability in preclinical models. However, researchers note that further optimization may be required to address issues of plasma protein binding and blood-brain barrier penetration for certain therapeutic applications.

In conclusion, 3-amino-2-(1,5-dimethyl-1H-pyrazol-4-yl)methylpropanal represents a promising scaffold in medicinal chemistry with diverse applications ranging from kinase inhibition to targeted protein degradation. Its versatility, combined with recent synthetic improvements, positions it as a valuable tool for drug discovery. Future research directions may focus on expanding its therapeutic applications and further optimizing its physicochemical properties for clinical development.

Recommended suppliers
Shaanxi pure crystal photoelectric technology co. LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shaanxi pure crystal photoelectric technology co. LTD
Essenoi Fine Chemical Co., Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Inner Mongolia Xinhong Biological Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Inner Mongolia Xinhong Biological Technology Co., Ltd
Nanjing jingzhu bio-technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing jingzhu bio-technology Co., Ltd.
钜澜化工科技(青岛)有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
钜澜化工科技(青岛)有限公司